Cas no 1108668-11-6 (Ethyl 2-amino-6-fluorobenzoate)

Ethyl 2-amino-6-fluorobenzoate is a fluorinated benzoate ester derivative with applications in pharmaceutical and organic synthesis. The compound features both an amino and a fluoro substituent on the aromatic ring, enhancing its reactivity as an intermediate in the preparation of more complex molecules, such as active pharmaceutical ingredients (APIs) and agrochemicals. The ethyl ester group improves solubility in organic solvents, facilitating further functionalization. Its structural properties make it valuable for constructing heterocycles or as a precursor in cross-coupling reactions. The fluorine atom contributes to metabolic stability and bioavailability in derived compounds. This product is typically characterized by high purity and consistent performance in synthetic workflows.
Ethyl 2-amino-6-fluorobenzoate structure
1108668-11-6 structure
Product Name:Ethyl 2-amino-6-fluorobenzoate
CAS No:1108668-11-6
MF:C9H10FNO2
MW:183.179605960846
CID:1069756
PubChem ID:43443195
Update Time:2025-10-22

Ethyl 2-amino-6-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-amino-6-fluorobenzoate
    • AKOS009477491
    • 2-Amino-6-fluorobenzoic acid ethyl ester
    • CS-0298851
    • TS-02547
    • EN300-150518
    • ethyl2-amino-6-fluorobenzoate
    • 1108668-11-6
    • MDL: MFCD11042775
    • Inchi: 1S/C9H10FNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3
    • InChI Key: ZOEDCXVSDKUJQP-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C(=O)OCC)N

Computed Properties

  • Exact Mass: 183.06955672g/mol
  • Monoisotopic Mass: 183.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.218±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 281.4±25.0 ºC (760 Torr),
  • Flash Point: 124.0±23.2 ºC,
  • Solubility: Very slightly soluble (0.27 g/l) (25 º C),

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Additional information on Ethyl 2-amino-6-fluorobenzoate

Ethyl 2-amino-6-fluorobenzoate: A Comprehensive Overview

Ethyl 2-amino-6-fluorobenzoate, with the CAS number 1108668-11-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a benzoic acid moiety. The presence of both an amino group (-NH2) and a fluorine atom (-F) on the aromatic ring introduces intriguing electronic and steric effects, making it a valuable molecule for various applications.

The synthesis of Ethyl 2-amino-6-fluorobenzoate typically involves multi-step reactions, often starting from fluorinated aromatic compounds. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, minimizing side reactions and improving yield. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high purity levels.

One of the most promising applications of Ethyl 2-amino-6-fluorobenzoate lies in its potential as a precursor in drug development. The amino group and fluorine substituent on the aromatic ring can serve as reactive sites for further functionalization, enabling the creation of bioactive molecules with diverse pharmacological profiles. Recent studies have highlighted its role in the synthesis of anti-inflammatory agents and antiviral compounds, underscoring its versatility in medicinal chemistry.

In addition to its pharmaceutical applications, Ethyl 2-amino-6-fluorobenzoate has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has made it a candidate for use in catalysis and sensor technologies. For example, researchers have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, where it enhances catalytic activity and selectivity.

The physical properties of Ethyl 2-amino-6-fluorobenzoate are equally noteworthy. Its melting point, solubility, and stability under various conditions have been extensively characterized, providing valuable insights into its behavior in different chemical environments. These properties are critical for optimizing its use in both laboratory settings and industrial applications.

Recent studies have also focused on the environmental impact of Ethyl 2-amino-6-fluorobenzoate, particularly its biodegradability and potential toxicity. Understanding these aspects is essential for ensuring sustainable practices in its production and use. Preliminary findings suggest that it exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully assess its environmental footprint.

In conclusion, Ethyl 2-amino-6-fluorobenzoate (CAS No. 1108668-11-6) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key molecule for future innovations in chemistry and pharmacology.

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